molecular formula C18H18N2O4S2 B2823905 N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide CAS No. 942008-26-6

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide

Cat. No.: B2823905
CAS No.: 942008-26-6
M. Wt: 390.47
InChI Key: VLORADOLPKJKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide is a synthetic small molecule with a molecular formula of C18H18N2O4S2 and a molecular weight of 390.48 g/mol . This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for conferring significant biological activity to molecules . Benzothiazole derivatives have demonstrated a wide range of pharmacological properties in scientific research, including potential as antimicrobial, anticancer, and neuroprotective agents, and have been studied in contexts such as central muscle relaxation, antiviral activity, and the management of neurodegenerative disorders . The specific presence of the 4-ethoxy substitution on the benzothiazole ring and the 4-methanesulfonylphenyl acetamide moiety defines this particular analog and may influence its physicochemical properties and biological interactions. As a research chemical, it represents a valuable building block for the design and synthesis of novel bioactive compounds and serves as a key intermediate for probing biological mechanisms in hit-to-lead optimization campaigns. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-3-24-14-5-4-6-15-17(14)20-18(25-15)19-16(21)11-12-7-9-13(10-8-12)26(2,22)23/h4-10H,3,11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLORADOLPKJKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s structural analogs differ in substituents on the benzothiazole ring and the acetamide-linked aromatic group. These modifications significantly impact bioactivity, selectivity, and physicochemical properties. Below is a comparative analysis:

Compound Benzothiazole Substituent Acetamide-Linked Group Key Activities Reference
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide (Target) 4-ethoxy 4-methanesulfonylphenyl Inferred: Potential enzyme inhibition (e.g., CK-1δ, CAs) due to mesyl group
N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) 6-trifluoromethyl 3,4,5-trimethoxyphenyl CK-1δ inhibition (pIC50 = 7.8); high binding affinity (GlideXP = -3.78 kcal/mol)
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Unsubstituted 4-methylpiperazine Anticancer activity (synthesis validated; activity inferred from structural class)
N-(6-sulfamoylbenzo[d]thiazol-2-yl)-2-(pyrimidinylthio)acetamide (20) 6-sulfamoyl pyrimidinylthio Carbonic anhydrase inhibition (moderate activity against CA II and XII)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide N/A (pyridazinone core) 4-methoxybenzyl FPR2 agonist; activates calcium mobilization and chemotaxis in neutrophils

Key Observations

Substituent Effects on Bioactivity: Electron-withdrawing groups: The mesyl (methanesulfonyl) group in the target compound may enhance binding to enzymes like CAs or kinases by polar interactions, similar to sulfamoyl or trifluoromethyl groups in analogs . Alkoxy vs. alkylamino groups: The 4-ethoxy group on the benzothiazole may improve solubility compared to lipophilic groups like trifluoromethyl, but could reduce membrane permeability .

Target Selectivity :

  • The 3,4,5-trimethoxyphenyl group in BTA enhances CK-1δ inhibition, while the mesylphenyl group in the target compound may favor interactions with sulfonamide-binding enzymes like CAs .
  • Piperazine-containing analogs (e.g., BZ-IV) likely target receptors requiring basic nitrogen interactions, such as serotonin or dopamine receptors .

Synthetic Accessibility :

  • Most analogs are synthesized via nucleophilic substitution or coupling reactions. For example, BZ-IV was prepared by coupling chloroacetamide with methylpiperazine , a method applicable to the target compound.

Pharmacological Implications

  • Anticancer Potential: Compounds with sulfonamide or trifluoromethyl groups (e.g., BTA) show strong inhibitory effects on cancer-associated kinases. The target compound’s mesyl group may confer similar activity .
  • Enzyme Inhibition : The sulfamoyl benzothiazole in compound 20 demonstrates CA inhibition, suggesting the target’s mesyl group could also interact with CA active sites .

Q & A

Basic: What are the standard synthetic routes for N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide?

Answer:
The synthesis typically involves:

Benzothiazole ring formation : Condensation of 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic conditions .

Ethoxy group introduction : Alkylation of the benzothiazole intermediate using ethyl bromide or similar reagents in polar aprotic solvents (e.g., DMF) .

Acetamide linkage : Coupling the benzothiazole moiety with 4-methanesulfonylphenyl acetic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) .

Purification : Recrystallization from ethanol or chromatography for high-purity yields .

Basic: How is the compound’s structural integrity confirmed post-synthesis?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for benzothiazole protons (~6.5–8.5 ppm) and methanesulfonyl groups (singlet at ~3.1 ppm for CH3) .
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+) and fragmentation patterns matching the expected structure .
  • X-ray Crystallography : Use SHELXL or OLEX2 for single-crystal refinement to resolve bond lengths and angles, particularly for the ethoxy and sulfonyl groups .

Advanced: How can conflicting bioactivity data across studies be systematically resolved?

Answer:

  • Dose-response assays : Replicate studies with standardized concentrations to identify potency thresholds .
  • Structural analogs : Compare with derivatives (e.g., replacing ethoxy with methoxy) to isolate substituent-specific effects .
  • Target validation : Use knock-out models or siRNA silencing to confirm interactions with proposed biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

Advanced: What strategies optimize reaction yields during benzothiazole ring formation?

Answer:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate cyclization .
  • Solvent optimization : Use DMF or DCM for improved solubility of intermediates .
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .

Basic: What analytical techniques monitor reaction progress in real time?

Answer:

  • Thin-Layer Chromatography (TLC) : Track benzothiazole intermediate migration (Rf ~0.5 in ethyl acetate/hexane) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify acetamide formation using a C18 column and UV detection at 254 nm .

Advanced: How do electronic effects of substituents (e.g., methanesulfonyl vs. nitro) influence reactivity?

Answer:

  • Electron-withdrawing groups (EWGs) : Methanesulfonyl enhances electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks (e.g., enzyme binding) .
  • Steric effects : Bulkier substituents (e.g., ethoxy) may hinder π-π stacking in crystal packing, altering solubility .

Advanced: What computational methods predict the compound’s binding affinity to therapeutic targets?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate interactions with COX-2 or kinase domains using PDB structures .
  • QM/MM simulations : Assess electronic perturbations at the benzothiazole-sulfonyl interface .
  • ADMET profiling : Predict pharmacokinetics (e.g., LogP) using SwissADME .

Basic: How is stability under varying pH/temperature conditions assessed?

Answer:

  • Accelerated degradation studies : Incubate at pH 1–13 (37°C) and monitor decomposition via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability up to 300°C .

Advanced: What crystallographic challenges arise during structure determination?

Answer:

  • Disorder in ethoxy groups : Apply SHELXL’s PART instruction to model split positions .
  • Twinned crystals : Use OLEX2’s twin refinement module for data integration .

Advanced: How to address discrepancies in enzyme inhibition IC50 values?

Answer:

  • Assay standardization : Normalize data against controls (e.g., celecoxib for COX-2) .
  • Allosteric binding analysis : Use surface plasmon resonance (SPR) to detect non-competitive inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.